Mcl-1 Binding Affinity
The compound demonstrates a defined, albeit weak, binding affinity for the anti-apoptotic protein Mcl-1, with a reported inhibition constant (Ki) of 2.57E+4 nM (25.7 µM) [1]. This contrasts with the primary activity of many other N-(phenylsulfonyl)glycine analogs, which have been historically characterized as aldose reductase inhibitors [2]. The compound's weak affinity makes it a potential starting point for fragment-based drug design, where its specific Mcl-1 interaction could be optimized.
| Evidence Dimension | Target Affinity (Ki) |
|---|---|
| Target Compound Data | 25.7 µM (Mcl-1) |
| Comparator Or Baseline | Broad class of N-(phenylsulfonyl)glycines (Primary activity: Aldose Reductase) |
| Quantified Difference | Target selectivity differs; compound shows weak Mcl-1 affinity, while many class members are potent aldose reductase inhibitors. |
| Conditions | In vitro binding assay using His6-MBP tagged recombinant human Mcl-1 residues 172-327. |
Why This Matters
This data point validates the compound's utility in Mcl-1-focused research, distinguishing it from other N-sulfonyl glycines that are unsuitable for this specific target.
- [1] BindingDB. Entry for BDBM50158093: CHEMBL3780614; US10858316, Compound 3h. Ki: 2.57E+4 nM. View Source
- [2] DeRuiter J, et al. N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. J Med Chem. 1989 Jan;32(1):145-51. View Source
